LY-402913

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY-402913 is a novel class of selective multidrug resistance protein (MRP1) inhibitor. reverses drug resistance to MRP1 substrates, such as doxorubicin, in HeLa-T5 cells (EC(50)=0.90 microM), while showing no inherent cytotoxicity. LY 402913 also shows selectivity ( approximately 22-fold) against the related transporter, P-glycoprotein, in HL60/Adr and HL60/Vinc cells. Finally, when dosed in combination with the oncolytic MRP1 substrate vincristine, LY 402913 delays the growth of MRP1-overexpressing tumors in vivo.

科学研究应用

Key Research Findings

- In Vitro Efficacy : In HeLa-T5 cells, LY-402913 has an effective concentration (EC50) of approximately 0.90 µM for reversing drug resistance to doxorubicin without exhibiting inherent cytotoxicity.

- Selectivity : The compound shows about 22-fold selectivity against P-glycoprotein, another transporter associated with drug resistance, indicating its potential for targeted therapy.

- In Vivo Activity : When combined with vincristine, an MRP1 substrate, this compound significantly delays the growth of tumors that overexpress MRP1, highlighting its therapeutic potential in cancer treatment.

Scientific Research Applications

The applications of this compound span various fields of cancer research and pharmacology:

-

Cancer Therapy :

- Combination Therapy : Its ability to reverse drug resistance makes it a valuable adjunct in combination therapies for cancers that express MRP1.

- Preclinical Models : Studies using animal models can provide insights into the pharmacodynamics and pharmacokinetics of this compound when used alongside conventional chemotherapeutics.

-

Drug Development :

- New Formulations : Researchers can explore novel formulations that incorporate this compound to enhance the delivery and efficacy of existing chemotherapeutic agents.

- Biomarker Studies : Investigating biomarkers associated with MRP1 expression could help identify patients who may benefit most from treatments involving this compound.

-

Mechanistic Studies :

- Transport Mechanisms : Understanding the molecular interactions between this compound and MRP1 can provide deeper insights into the mechanisms of multidrug resistance in cancer cells.

Data Table: Summary of Key Findings

| Study Type | Key Findings | Reference |

|---|---|---|

| In Vitro Study | EC50 = 0.90 µM for doxorubicin reversal | |

| Selectivity | 22-fold selectivity against P-glycoprotein | |

| In Vivo Study | Delays growth of MRP1-overexpressing tumors with vincristine |

Case Study 1: Overcoming Doxorubicin Resistance

In a preclinical study involving human tumor xenografts, the administration of this compound alongside doxorubicin resulted in significantly reduced tumor sizes compared to controls receiving doxorubicin alone. This study underscores the potential of this compound to enhance the effectiveness of established chemotherapeutics by mitigating resistance mechanisms.

Case Study 2: Combination with Vincristine

Another investigation demonstrated that combining this compound with vincristine led to improved survival rates in animal models bearing MRP1-overexpressing tumors. This finding suggests that targeting multidrug resistance pathways can be an effective strategy in cancer treatment.

属性

CAS 编号 |

334970-65-9 |

|---|---|

分子式 |

C28H24ClN3O6 |

分子量 |

533.97 |

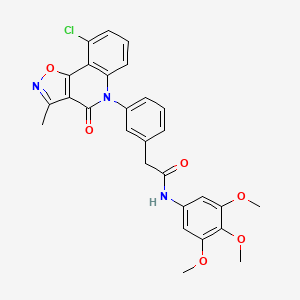

IUPAC 名称 |

2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,5-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C28H24ClN3O6/c1-15-24-27(38-31-15)25-19(29)9-6-10-20(25)32(28(24)34)18-8-5-7-16(11-18)12-23(33)30-17-13-21(35-2)26(37-4)22(14-17)36-3/h5-11,13-14H,12H2,1-4H3,(H,30,33) |

InChI 键 |

VHYMJFJCXJXINF-UHFFFAOYSA-N |

SMILES |

CC1=NOC2=C1C(=O)N(C3=C2C(=CC=C3)Cl)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LY-402913; LY 402913; LY402913. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。